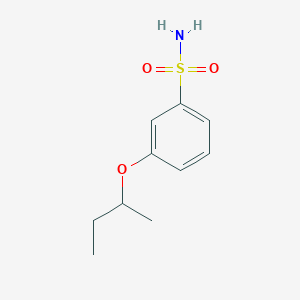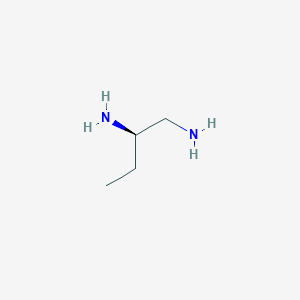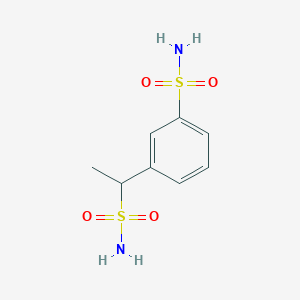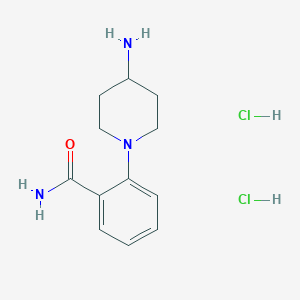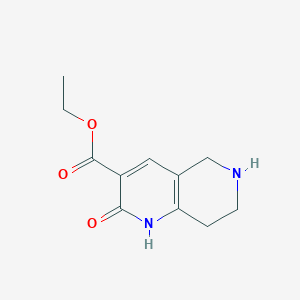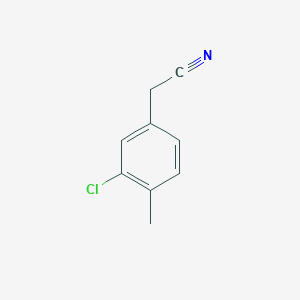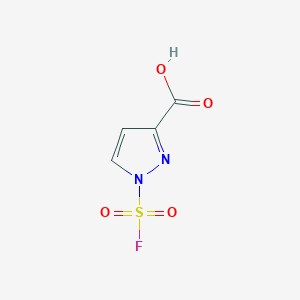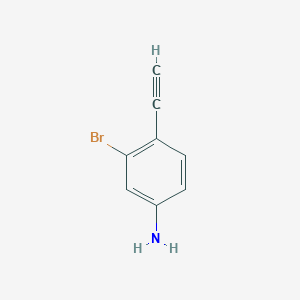
3-Bromo-4-ethynylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fourth position on the aniline ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-ethynylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include quinones and reduced amines, respectively.
Applications De Recherche Scientifique
3-Bromo-4-ethynylaniline finds extensive applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-ethynylaniline involves its interaction with various molecular targets through its functional groups. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and binding affinity of the compound. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications.
Comparaison Avec Des Composés Similaires
4-Bromo-3-methylaniline: Similar in structure but with a methyl group instead of an ethynyl group.
3-Bromo-4-ethoxyaniline: Contains an ethoxy group instead of an ethynyl group.
4-Bromoaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
Uniqueness: 3-Bromo-4-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the aniline ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Formule moléculaire |
C8H6BrN |
|---|---|
Poids moléculaire |
196.04 g/mol |
Nom IUPAC |
3-bromo-4-ethynylaniline |
InChI |
InChI=1S/C8H6BrN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |
Clé InChI |
BFQOXHSDCMCSEL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=C(C=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


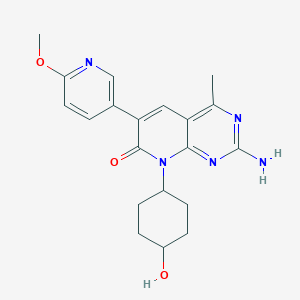


![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
